molecular formula C9H13BO3 B3058028 (2-(1-Methoxyethyl)phenyl)boronic acid CAS No. 872979-73-2

(2-(1-Methoxyethyl)phenyl)boronic acid

Cat. No.: B3058028
CAS No.: 872979-73-2
M. Wt: 180.01 g/mol
InChI Key: FQRNBDHINRHZRU-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Synthetic Transformations

Organoboron compounds have become essential tools in organic synthesis due to their remarkable versatility and reactivity. rsc.org First gaining significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown, this class of organometallic compounds, which feature a carbon-boron bond, is integral to a wide array of chemical transformations. psu.edu Their importance is rooted in the unique properties of the boron atom, which allows for the formation of stable yet reactive compounds with diverse organic groups. rsc.org

These compounds are central to many key reactions, including hydroboration, allylation, and, most notably, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgpsu.edu The Suzuki-Miyaura reaction, a method for forming carbon-carbon bonds, has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are common structures in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgchemrxiv.org The value of this chemistry was recognized with the 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki. psu.edu The stability of organoboron compounds in the presence of air and moisture, their tolerance of a wide variety of functional groups, and the typically non-toxic nature of the boron-containing byproducts contribute to their widespread adoption in synthetic endeavors. psu.eduvulcanchem.com

Overview of Arylboronic Acid Reactivity and Versatility

Among the broader class of organoboron reagents, arylboronic acids stand out as particularly favored building blocks in modern organic chemistry. nih.govresearchgate.net These compounds, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, are generally stable, crystalline solids that are easy to handle and store. vulcanchem.com

Their versatility stems from their participation in a myriad of coupling reactions to form not only carbon-carbon bonds but also carbon-heteroatom bonds. Arylboronic acids are key partners in metal-mediated reactions for creating C-C, C-N (Chan-Lam amination), C-O, and C-S bonds, making them invaluable for assembling complex molecular architectures. chemrxiv.orgnih.gov Beyond cross-coupling reactions, the boronic acid moiety can be used as a protecting group for diols, and its Lewis acidic nature enables its use in catalysis. nih.govorganic-chemistry.org The reactivity of the arylboronic acid can be finely tuned by the electronic and steric properties of substituents on the aromatic ring, allowing chemists to modulate their behavior for specific synthetic goals. researchgate.net This adaptability has led to their use in fields as diverse as drug discovery, materials science for developing stimuli-responsive hydrogels, and analytical chemistry for creating sensors. researchgate.netnih.govnih.gov

Specific Research Focus on (2-(1-Methoxyethyl)phenyl)boronic Acid (MEPBA) and Related Architectures

This compound (MEPBA) is an example of a substituted arylboronic acid whose specific architecture dictates its unique chemical properties and potential applications. The placement of a 1-methoxyethyl group at the ortho-position relative to the boronic acid moiety introduces distinct steric and electronic effects that differentiate it from simpler analogs like phenylboronic acid. vulcanchem.com

The steric bulk of the ortho-substituent can influence the rotational geometry around the carbon-boron bond and affect the rate and outcome of catalytic reactions. researchgate.net In many ortho-substituted phenylboronic acids, the substituent can play a key role in preventing or promoting certain interactions during a reaction, thereby enhancing selectivity. rsc.orgresearchgate.net For MEPBA, the methoxyethyl group is also likely to interfere with the typical solid-state structure. Phenylboronic acids often form hydrogen-bonded dimeric structures in the solid state. psu.edu The presence of the MEPBA's substituent likely disrupts this efficient packing, which can in turn increase its solubility in common organic solvents like tetrahydrofuran (B95107) (THF) and facilitate its use in solution-phase reactions. vulcanchem.com

While direct research publications detailing extensive applications of MEPBA are not prevalent, its structure makes it a valuable intermediate for the synthesis of highly substituted biaryl compounds via Suzuki-Miyaura coupling. The synthesis of tetra-ortho-substituted biaryls, which often exhibit hindered rotation and axial chirality (atropisomerism), is a significant challenge in organic chemistry, and precursors like MEPBA are instrumental in accessing these complex targets. nih.gov The compound would likely be synthesized via a Miyaura borylation of a corresponding ortho-halogenated precursor, such as 2-(1-methoxyethyl)iodobenzene. vulcanchem.com

Table 1: General Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 872979-73-2
Molecular Formula C₉H₁₃BO₃
Molecular Weight 180.01 g/mol

Table 2: Structural and Analytical Characteristics of MEPBA

Parameter Value / Description Source Analogy
B–O Bond Length ~1.371 Å Phenylboronic acid
B–C Bond Length ~1.565 Å Phenylboronic acid
Dihedral Angle (C–B–O) ~120° Inferred from sp² hybridization
¹¹B NMR Signal Expected near δ 30 ppm Typical for arylboronic acids

Properties

IUPAC Name

[2-(1-methoxyethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRNBDHINRHZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569759
Record name [2-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872979-73-2
Record name [2-(1-Methoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Methoxyethyl Phenyl Boronic Acid and Derivatives

General Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into several key strategies, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Transmetalation Approaches

Transmetalation is a fundamental step in many organometallic catalytic cycles, involving the transfer of an organic ligand from one metal (or metalloid) to another. In the context of boronic acid chemistry, this process is central to the mechanism of palladium-catalyzed cross-coupling reactions. researchgate.net The catalytic cycle of the Suzuki-Miyaura reaction, for instance, critically relies on the transmetalation of the aryl group from the boronic acid to the palladium(II) center after the initial oxidative addition of an aryl halide to the Pd(0) catalyst. researchgate.netalfa-chemistry.com The high oxophilicity of boron is a significant driving force for this step, which often involves an acetato or hydroxo ligand on the palladium complex to facilitate the transfer. organic-chemistry.org

Grignard Reagent Mediated Syntheses

One of the most traditional and widely used methods for synthesizing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. This electrophilic trapping of the highly nucleophilic organomagnesium compound is typically followed by acidic hydrolysis to yield the desired arylboronic acid.

The general sequence is as follows:

Formation of Grignard Reagent: An aryl halide (Ar-X, where X = Br, I) is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the arylmagnesium halide (Ar-MgX).

Borylation: The Grignard reagent is added to a solution of a trialkyl borate, B(OR)₃, often at low temperatures (-78 °C) to prevent over-addition, which can lead to the formation of undesired diarylborinic and triarylborane byproducts.

Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid to produce the final arylboronic acid, Ar-B(OH)₂.

This method is robust and effective, although its functional group tolerance can be limited by the high reactivity of the Grignard reagent.

Reagent TypeTypical ReagentsKey Conditions
Aryl Halide Aryl bromides, Aryl iodidesFormation of Grignard with Mg metal in THF
Borating Agent Trimethyl borate, Triisopropyl borateLow temperature (e.g., -78 °C) to control reactivity
Workup Aqueous acid (e.g., HCl, H₂SO₄)Hydrolysis of the borate ester intermediate

Palladium-Catalyzed Miyaura Borylation Reactions

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that directly synthesizes boronic esters from aryl halides or triflates. organic-chemistry.orgwikipedia.org This method offers excellent functional group tolerance and generally proceeds under milder conditions than Grignard-based routes, avoiding the need for highly reactive organometallic intermediates. alfa-chemistry.com

The reaction typically involves an aryl halide (or triflate), a diboron (B99234) reagent, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. alfa-chemistry.com Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most common diboron reagent, yielding stable and easily purified pinacol (B44631) esters. organic-chemistry.orgnih.gov More atom-economical alternatives like tetrahydroxydiboron (B82485) [B₂(OH)₄] have also been developed. nih.gov The choice of base, often potassium acetate (B1210297) (KOAc), is crucial to activate the diboron reagent while preventing subsequent Suzuki coupling of the product. alfa-chemistry.comresearchgate.net

ComponentExamplesPurpose
Substrate Aryl/Vinyl Halides (Cl, Br, I), TriflatesSource of the aryl or vinyl group. wikipedia.org
Boron Source Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄)Provides the boryl moiety. nih.gov
Catalyst PdCl₂(dppf), Pd(PPh₃)₄, XPhos-Pd-G2Catalyzes the C-B bond formation. wikipedia.orgnih.gov
Base Potassium Acetate (KOAc), Potassium Phenoxide (KOPh)Activates the diboron reagent. alfa-chemistry.com
Solvent DMSO, Dioxane, TolueneProvides the reaction medium.

Specific Synthesis of (2-(1-Methoxyethyl)phenyl)boronic Acid

The synthesis of the title compound can be approached with the goal of producing either a racemic mixture or a specific enantiomer.

Racemic Syntheses of this compound

A direct and efficient route to racemic this compound would logically start from the corresponding aryl halide, 1-bromo-2-(1-methoxyethyl)benzene (B6234040) . From this precursor, the established general methodologies can be applied.

Via Miyaura Borylation: The most probable synthetic route involves the palladium-catalyzed Miyaura borylation of 1-bromo-2-(1-methoxyethyl)benzene. vulcanchem.com This reaction would be carried out with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst such as PdCl₂(dppf) and a base like potassium acetate. The resulting pinacol boronate ester can then be hydrolyzed to the desired boronic acid. This approach benefits from high functional group tolerance and operational simplicity. researchgate.net

Via Grignard Reagent: Alternatively, 1-bromo-2-(1-methoxyethyl)benzene can be converted to its Grignard reagent by reaction with magnesium metal. Subsequent reaction with a trialkyl borate (e.g., triisopropyl borate) at low temperature, followed by acidic workup, would also yield the target compound. Care must be taken to control the reaction conditions to avoid side reactions.

Chemoenzymatic and Asymmetric Syntheses of Enantiopure this compound

The synthesis of enantiopure this compound requires a strategy to introduce or isolate the desired stereochemistry at the benzylic carbon. While no direct chemoenzymatic synthesis for this specific molecule is prominently documented, several established asymmetric methodologies can be proposed. These strategies typically involve creating the chiral center before or after the borylation step.

A plausible approach involves the asymmetric synthesis of a chiral precursor alcohol, followed by etherification.

Asymmetric Reduction of a Ketone Precursor: A common strategy is the asymmetric reduction of a prochiral ketone. The synthesis would begin with (2-acetylphenyl)boronic acid pinacol ester. This ketone could be reduced to the corresponding chiral secondary alcohol using a variety of methods, including catalytic asymmetric hydrogenation or enzymatic reduction with a ketoreductase (KRED) enzyme. The resulting enantiopure (2-(1-hydroxyethyl)phenyl)boronic acid ester can then be converted to the target compound by methylation of the alcohol (e.g., using methyl iodide and a base like sodium hydride).

Enzymatic Kinetic Resolution: An alternative chemoenzymatic route would start with the racemic alcohol, (±)-(2-(1-hydroxyethyl)phenyl)boronic acid pinacol ester. A lipase (B570770) enzyme could then be used to selectively acylate one of the alcohol enantiomers in a process known as kinetic resolution. The acylated and unreacted alcohol enantiomers can then be separated chromatographically. The desired enantiomer of the alcohol can then be methylated to yield the final product. Related methods have been explored for the racemization of benzylic alcohols for use in dynamic kinetic resolutions (DKR). acs.org

Modern Catalytic Approaches: Advanced methods in asymmetric synthesis could also be applied. For example, rhodium-catalyzed asymmetric hydroboration of functionalized internal alkenes has been shown to produce chiral secondary benzylic boronic esters with high enantioselectivity. rsc.org More recently, engineered enzymes have been developed that can catalyze the stereospecific amination of racemic alkyl boronic esters to yield enantioenriched amines, demonstrating the potential of biocatalysis to directly functionalize a C-B bond with stereocontrol. nih.gov While not a direct synthesis of the methoxyethyl target, this highlights the expanding toolkit available for creating chiral boronic acids.

StrategyPrecursor MoleculeKey TransformationReagent/Catalyst
Asymmetric Reduction (2-Acetylphenyl)boronic acid pinacol esterAsymmetric reduction of ketoneChiral catalyst (e.g., Ru-BINAP) or Ketoreductase (KRED)
Kinetic Resolution (±)-(2-(1-Hydroxyethyl)phenyl)boronic acid pinacol esterEnantioselective acylation of alcoholLipase enzyme (e.g., CAL-B) + Acyl donor
Asymmetric Hydroboration 2-(1-Propenyl)phenylboronic acid pinacol esterAsymmetric hydroboration of alkeneChiral Rhodium catalyst + Pinacolborane. rsc.org

Directed Metalation Strategies for Substituted Arylboronic Acids

Directed metalation has become a cornerstone in the regioselective synthesis of polysubstituted aromatic compounds. baranlab.org The strategy involves the deprotonation of an aromatic ring at a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. numberanalytics.comwikipedia.org This process forms a highly reactive aryllithium intermediate that can be quenched with an electrophile, such as a boron-containing reagent, to introduce a boronic acid or ester group with high precision. baranlab.orgacs.org

Development of Boron-Based Directed Metalation Groups (DMGs)

The concept of using the boronic acid functional group itself, or a derivative, as a DMG is an attractive prospect for the efficient synthesis of unusually substituted arylboronic acids. Research has been focused on developing boron-based DMGs that could streamline synthetic pathways. acs.org However, this endeavor has faced significant challenges. acs.orgacs.org

A primary issue is the inherent reactivity of the boron center. When subjected to the strong nucleophilic bases required for metalation, such as n-butyllithium, the boron atom is susceptible to undesired nucleophilic addition. acs.org This side reaction competes with the intended deprotonation of the aromatic ring, often leading to decomposition products rather than the desired ortho-functionalized compound. acs.org

Efforts to overcome this have included:

Varying Boron Derivatives: Testing different boronic acid derivatives, such as various esters or trifluoroborate salts, under a range of lithiation conditions. acs.org

Modifying Coordination: Exploring tetra-coordinate boron species (e.g., using diethanolamine (B148213) derivatives) with the hypothesis that the increased coordination at the boron center might render it less susceptible to nucleophilic attack. acs.org

Steric Hindrance: Investigating the use of sterically bulky protecting groups on the boron atom to physically block the approach of the nucleophilic base. acs.org

Despite these efforts, the development of a broadly effective and reliable boron-based DMG remains a challenging area of focus in synthetic chemistry. acs.orgacs.org

Directed ortho Metalation (DoM) Reactions

While using the boronic acid moiety as a DMG is problematic, the Directed ortho Metalation (DoM) reaction is a powerful and widely used method to prepare substituted arylboronic acids by employing other, more established DMGs. wikipedia.orgacs.org The general process involves a substrate bearing a DMG, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position to form an aryllithium species. wikipedia.orgnih.gov This intermediate is then trapped with a suitable boron electrophile (e.g., trialkyl borate) to yield the ortho-borylated product after an acidic workup.

The effectiveness of a DMG is related to its ability to coordinate the lithium base and its electronic properties. baranlab.org A hierarchy of directing ability has been established through competition studies. nih.gov

Relative Directing PowerDirected Metalation Group (DMG)Chemical Structure Example
StrongO-Carbamate-OC(O)NEt₂
StrongAmide-C(O)NR₂
StrongTertiary Amine-CH₂NMe₂
ModerateMethoxy (B1213986)-OCH₃
WeakEther (OMEM)-OCH₂OCH₂CH₂OCH₃

For the synthesis of a molecule like this compound, a precursor bearing a suitable DMG ortho to the desired position of borylation would be subjected to DoM conditions. For instance, a methoxy or a more powerful carbamate (B1207046) group could direct the lithiation, followed by reaction with an electrophilic boron source to install the boronic acid functionality.

Advanced Borylation Techniques and Their Applicability

Beyond classical organolithium chemistry, several advanced, transition-metal-catalyzed techniques have emerged as powerful tools for the synthesis of arylboronic acids and their derivatives. These methods often offer milder reaction conditions and broader functional group tolerance. organic-chemistry.orgnih.gov

Two prominent methods are the Miyaura borylation reaction and iridium-catalyzed C-H borylation.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). wikipedia.orgresearchgate.net It is a highly versatile and widely used method for preparing arylboronic esters. More recently, methods utilizing the more atom-economical bis-boronic acid (B₂(OH)₄) have been developed, allowing for the direct synthesis of boronic acids. nih.govacs.org This approach avoids the need for subsequent hydrolysis of a boronate ester. nih.gov

Iridium-Catalyzed C-H Borylation: This technique allows for the direct conversion of an aromatic C-H bond to a C-B bond, bypassing the need for a pre-functionalized starting material like an aryl halide. organic-chemistry.org The reaction is catalyzed by an iridium complex and uses a diboron reagent. While regioselectivity can be a challenge, it is often governed by steric factors, with borylation occurring at the least hindered position. This method is particularly valuable for creating boronic acids from simple arenes in a single step. organic-chemistry.org

TechniqueTypical SubstrateBoron SourceKey AdvantagesKey Limitations
Miyaura BorylationAryl Halide/TriflateBis(pinacolato)diboron, Bis-boronic acidHigh yields, excellent functional group tolerance, well-established. researchgate.netRequires pre-functionalized (halogenated) substrate. nih.gov
Ir-Catalyzed C-H BorylationAreneBis(pinacolato)diboronDirect functionalization of C-H bonds, no need for aryl halides. organic-chemistry.orgRegioselectivity can be difficult to control, often sterically driven.

These advanced methods provide powerful and flexible routes to arylboronic acids like this compound, often with advantages over traditional approaches that use harsh organometallic reagents. organic-chemistry.orgorganic-chemistry.org

Protection and Deprotection Strategies for Boronic Acid Functionality

Boronic acids can be challenging to handle due to their propensity to form cyclic anhydride (B1165640) trimers (boroxines) upon dehydration and their potential instability under certain reaction conditions. chem-station.com To circumvent these issues, the boronic acid group is often protected, most commonly as a boronic ester. chem-station.comgoogle.com This strategy enhances stability, facilitates purification, and prevents unwanted side reactions during multi-step syntheses. google.comnih.gov

Utilization of Boronic Esters as Surrogates (e.g., Pinacol Esters, MIDA Boronates)

Among the various protecting groups developed for boronic acids, pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are the most widely employed. chem-station.com

Pinacol Esters: Formed by the reaction of a boronic acid with pinacol, these are the most popular protected form. chem-station.com Pinacol boronates are generally stable, crystalline solids that are compatible with many standard organic reactions, including chromatography. chem-station.comresearchgate.net However, their high stability can make the final deprotection step to liberate the free boronic acid challenging, often requiring harsh conditions like oxidative cleavage with NaIO₄ or strong acids with heating. chem-station.comchemrxiv.org

MIDA Boronates: These esters provide a robust alternative to pinacol esters. The MIDA ligand forms a dative bond from the nitrogen atom to the boron center, creating a tetracoordinate boron species. This structure makes MIDA boronates exceptionally stable to a wide range of anhydrous reaction conditions, including Suzuki-Miyaura cross-coupling, allowing for iterative coupling strategies. google.com A key advantage is that the MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., 1 M NaOH) to release the free boronic acid. chem-station.com

Protecting GroupTypical StabilityCommon Deprotection ConditionsKey Features
Pinacol EsterStable to chromatography, air, moisture, and many reaction conditions. chem-station.comAcidic hydrolysis (often with heat), or oxidative cleavage (e.g., NaIO₄). chem-station.comchemrxiv.orgMost common protecting group; can be difficult to cleave. chem-station.com
MIDA BoronateVery stable to anhydrous acidic and basic conditions, including cross-coupling. google.comMild aqueous base (e.g., NaOH, NaHCO₃). chem-station.comEnables iterative cross-coupling; easily deprotected under mild conditions.

Mechanistic Aspects of Boronic Ester Hydrolysis

The hydrolysis of boronic esters is a crucial deprotection step to regenerate the active boronic acid. The process is an equilibrium reaction that is sensitive to several factors, including pH, steric hindrance, and the electronic properties of the boronic acid and the diol. researchgate.netsemanticscholar.org

The mechanism of hydrolysis involves the following key aspects:

Lewis Acidity: The trigonal (sp²-hybridized) boron atom in a boronic ester is a Lewis acid, susceptible to attack by nucleophiles like water or hydroxide (B78521) ions. acs.org

pH Dependence: The rate of hydrolysis is highly pH-dependent. At neutral or acidic pH, the concentration of the potent nucleophile (hydroxide) is low, and hydrolysis can be slow. Under basic conditions, the higher concentration of hydroxide accelerates the formation of the tetrahedral boronate intermediate, shifting the equilibrium towards the hydrolyzed boronic acid. semanticscholar.orgacs.org

Steric and Electronic Effects: The stability of boronic esters against hydrolysis increases with steric hindrance around the boron center. chem-station.comresearchgate.net This is why pinacol esters, with their four methyl groups, are significantly more stable than simpler esters like those from ethylene (B1197577) glycol. researchgate.netresearchgate.net Electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron, which can facilitate hydrolysis.

Understanding these mechanistic details is essential for selecting the appropriate protecting group and designing effective deprotection protocols in the synthesis of complex molecules like this compound.

Applications in Asymmetric Synthesis and Stereochemical Analysis

(2-(1-Methoxyethyl)phenyl)boronic Acid as a Chiral Reagent

The primary application of MEPBA in asymmetric synthesis is its use as a chiral derivatizing agent (CDA). By reacting with chiral molecules, MEPBA forms diastereomeric derivatives that can be distinguished using spectroscopic techniques, most commonly Nuclear Magnetic Resonance (NMR). This allows for the determination of enantiomeric purity and the assignment of absolute configuration.

MEPBA is particularly effective for the stereochemical analysis of chiral cis-1,2-diols. It reacts with these diols to form diastereomeric cyclic boronate esters. The formation of these boronates allows for the determination of the enantiomeric excess (ee) of the diol sample. nih.gov

The principle behind this application lies in the distinct NMR spectra produced by the diastereomeric complexes. When a non-racemic mixture of a chiral diol reacts with an enantiopure form of MEPBA (either (+)-MEPBA or (-)-MEPBA), two diastereomeric boronates are formed. The protons in these diastereomers are in different chemical environments, leading to separate, distinguishable signals in the ¹H NMR spectrum. The ratio of the integration of these distinct signals directly corresponds to the ratio of the enantiomers in the diol sample, allowing for a precise calculation of the enantiomeric excess.

For instance, the methoxy (B1213986) (–OCH₃) and methyl (–CH₃) protons of the MEPBA moiety are often well-resolved for the two diastereomers, providing a clear window for analysis. The method has been successfully applied to various chiral arene and alkene cis-1,2-diol metabolites. nih.gov

Beyond determining enantiomeric purity, MEPBA can be used to assign the absolute configuration of chiral diols. This is achieved by comparing the NMR spectra of the diastereomeric boronates formed from the reaction of the diol with both enantiomers of MEPBA, i.e., (+)-MEPBA and (-)-MEPBA.

A systematic approach involves observing the chemical shift differences (Δδ) for specific protons in the diastereomeric pairs. By establishing a correlation based on a set of known compounds, a model can be developed to predict the absolute configuration of unknown diols. The formation of boronates with enantiopure MEPBA has been a valuable method for determining the absolute configurations of various chiral arene cis-dihydrodiol metabolites. nih.gov The predictable shielding and deshielding effects of the phenyl ring in the MEPBA core on the diol's protons within the rigid boronate ring structure are key to this analysis.

While MEPBA is an effective reagent, research has also led to the development of other chiral phenylboronic acids to improve the accuracy and resolution of stereochemical analysis. Comparative studies have shown that structural modifications to the chiral side chain can enhance the separation of NMR signals (chemical shift non-equivalence, ΔΔδ) of the resulting diastereomeric boronates.

Two such derivatives are 2-[1-methoxy-2,2-dimethylpropyl]phenyl boronic acid (MDPBA) and 2-[1-methoxy-1-phenylmethyl]phenyl boronic acid (MPPBA). nih.gov These reagents were designed to increase steric bulk around the chiral center, which was hypothesized to magnify the differences in the magnetic environments of the diastereomeric boronates. Studies on arene and alkene cis-diol metabolites have shown that MDPBA and MPPBA can offer advantages over MEPBA in certain cases, providing larger and more easily quantifiable signal separations in the ¹H NMR spectra. nih.gov

Below is a table comparing these chiral derivatizing agents.

Chiral Derivatizing AgentAcronymKey Structural FeatureAdvantage over MEPBA
This compoundMEPBAChiral 1-methoxyethyl groupBaseline effective reagent
2-[1-Methoxy-2,2-dimethylpropyl]phenyl boronic acidMDPBABulky tert-butyl groupPotentially larger NMR signal separation due to increased steric hindrance
2-[1-Methoxy-1-phenylmethyl]phenyl boronic acidMPPBAPhenyl group on chiral centerEnhanced anisotropic effects from the additional phenyl ring may improve NMR resolution

This table is based on the rationale for the development of MDPBA and MPPBA as outlined in the literature. nih.gov

Asymmetric Addition Reactions of Arylboronic Acids

Asymmetric conjugate addition reactions, where a carbon nucleophile adds to the β-position of an α,β-unsaturated compound, are fundamental carbon-carbon bond-forming reactions in organic synthesis. Arylboronic acids are widely used as stable and versatile sources of aryl nucleophiles in these transformations, typically catalyzed by transition metals like rhodium and palladium. The enantioselectivity of these reactions is generally controlled by the use of chiral ligands attached to the metal center.

While this is a major field of application for the boronic acid functional group, a review of the scientific literature indicates that this compound is not commonly employed as a nucleophile in these reactions. Its principal role appears to be as a chiral derivatizing agent for stereochemical analysis, as detailed in the previous section. The following sections provide a general overview of these important reactions to contextualize the applications of arylboronic acids.

Rhodium complexes are highly effective catalysts for the asymmetric 1,4-addition of arylboronic acids to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, amides, and nitroalkenes. nih.govnih.govbeilstein-journals.orgrsc.orgnih.gov The catalytic cycle is generally believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by insertion of the α,β-unsaturated substrate and subsequent reductive elimination or protonolysis to yield the final product and regenerate the catalyst.

The enantioselectivity is induced by chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, which create a chiral environment around the rhodium atom. nih.gov These reactions often exhibit high yields and excellent enantioselectivities (ee's often >90%). nih.gov

Representative Reaction Data for Rh-Catalyzed 1,4-Additions (Note: These examples use Phenylboronic acid, as specific data for MEPBA as a nucleophile is not readily available in the literature)

Michael AcceptorLigandYield (%)ee (%)
2-Cyclohexenone(S)-BINAPHighup to 99
Coumarin derivatives(R)-SEGPHOSHigh>99
α,β-Unsaturated Amides(S)-BINAPModerate to Highup to 93

Data compiled from representative literature. nih.govnih.govbeilstein-journals.org

Palladium-catalyzed systems have also emerged as powerful alternatives for asymmetric conjugate additions of arylboronic acids. nih.govcaltech.eduresearchgate.net These reactions often show broad substrate scope and high functional group tolerance. researchgate.net The catalysts are typically palladium(II) complexes coordinated with chiral ligands, such as those based on pyridinooxazoline (PyOx) or bisoxazoline scaffolds. caltech.eduresearchgate.net

The mechanism is thought to proceed through a Pd(II)-catalyzed pathway involving transmetalation, carbopalladation, and protonolysis. These methods have been successfully applied to the synthesis of complex molecules bearing chiral quaternary carbon centers. caltech.edu Similar to the rhodium-catalyzed variants, the arylboronic acid is typically a simple, achiral reagent, and the stereochemical outcome is dictated by the chiral ligand.

Representative Reaction Data for Pd-Catalyzed Conjugate Additions (Note: These examples use Phenylboronic acid, as specific data for MEPBA as a nucleophile is not readily available in the literature)

Michael AcceptorLigand FamilyYield (%)ee (%)
β-Substituted Cyclic EnonesPyridinooxazoline (PyOx)Highup to 99
ChromonesPyridinooxazoline (PyOx)Moderate to ExcellentHigh
4-QuinolonesPyridinooxazoline (PyOx)ModerateHigh

Data compiled from representative literature. caltech.eduresearchgate.net

Nickel-Catalyzed Asymmetric Additions

While the direct application of This compound in nickel-catalyzed asymmetric additions is not extensively documented in publicly available research, the principles of such reactions provide a framework for its potential utility. Nickel catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of asymmetric synthesis, chiral ligands are typically employed to induce enantioselectivity in the addition of organoboron reagents to unsaturated substrates.

The inherent chirality of This compound could theoretically serve as a chiral auxiliary, influencing the stereochemical course of the reaction even in the absence of a chiral ligand on the nickel catalyst. However, the development of such methodologies remains an area for further investigation. The effectiveness of this boronic acid in nickel-catalyzed reactions would depend on its ability to transfer its stereochemical information during the catalytic cycle.

Generic nickel-catalyzed asymmetric additions of boronic acids to activated enones, for instance, have been described, leading to the formation of chiral products with high enantioselectivity. nih.gov These reactions often proceed via an initial conjugate addition of the organonickel species to the enone, followed by reductive elimination. The specific role of the substituent on the phenylboronic acid is critical in these transformations.

Synthesis of Chiral β-Amino Acids and Sulfinamides

The synthesis of enantiomerically pure β-amino acids is of great interest due to their presence in numerous biologically active molecules. mdpi.com Asymmetric methodologies for their preparation are therefore highly sought after. While direct examples involving This compound are scarce, related strategies highlight the potential for boronic acids in this area. For instance, the Petasis borono-Mannich reaction is a versatile method for the synthesis of α-amino acids, and its extension to β-amino acid synthesis is an active area of research.

Similarly, the synthesis of chiral sulfinamides, which are valuable auxiliaries and building blocks in asymmetric synthesis, can be achieved through various stereoselective methods. nih.gov The addition of organometallic reagents to sulfinyl imines is a common approach. Although the use of This compound as the organometallic partner in such reactions is not specifically reported, its potential as a nucleophilic source of the (2-(1-methoxyethyl)phenyl) group could be explored. The stereochemical outcome would be influenced by the inherent chirality of both the sulfinyl group and the boronic acid.

Asymmetric Hydroboration for Chiral Organoboron Compound Synthesis

Asymmetric hydroboration is a fundamental transformation in organic synthesis that allows for the creation of chiral organoboranes, which are versatile intermediates that can be converted into a wide range of functional groups with retention of stereochemistry. nih.govlookchem.com The use of chiral hydroborating agents is the most common approach to achieve high enantioselectivity.

While This compound itself is a product of a synthetic route that may involve a hydroboration step, its direct use as a reagent in subsequent asymmetric hydroboration reactions to generate other chiral organoboron compounds is not a conventional application. Typically, borane (B79455) sources like borane-THF or catecholborane are used in conjunction with a chiral catalyst or auxiliary. The chiral information in the final product is derived from the catalyst or the substrate, not from a pre-existing chiral boronic acid.

However, the synthesis of chiral tertiary boronic esters through catalytic asymmetric hydroboration of trisubstituted alkenes has been reported, demonstrating the ongoing development in this field. nih.gov This highlights the continuous effort to expand the scope and utility of asymmetric hydroboration for the synthesis of complex chiral organoboron compounds.

Stereodivergent Synthesis Strategies Employing Boronic Acids

Stereodivergent synthesis refers to the ability to selectively produce any stereoisomer of a product with multiple stereocenters from a common starting material, simply by changing the reagents or reaction conditions. This is a highly desirable but challenging goal in asymmetric synthesis.

Boronic acids and their derivatives are valuable tools in stereodivergent strategies. For example, the stereospecific functionalization of the carbon-boron bond allows for the controlled introduction of various groups, leading to different stereoisomers. Although specific stereodivergent strategies employing This compound have not been detailed in the available literature, its chiral nature makes it a potentially interesting substrate or reagent for such methodologies. The combination of its inherent chirality with chiral catalysts or reagents could provide access to multiple stereoisomers of a target molecule.

The development of asymmetric homologation of boronic acids to produce chiral α-trifluoromethyl organoboron species represents a strategy to create new chiral centers adjacent to a boron-bearing carbon, which can be a key step in a stereodivergent synthesis. nih.gov

Directed C H Functionalization Strategies with Boron Containing Directing Groups

Design and Application of Boron-Based Directed Metalation Groups (DMGs)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directed metalation group (DMG) that coordinates to an organometallic base, typically an organolithium reagent, thereby directing deprotonation to the adjacent ortho C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.

The boronic acid functionality has been explored as a potential DMG for DoM reactions. bldpharm.com The rationale behind this approach is that the Lewis acidic boron atom could coordinate with the organolithium base, positioning it for selective deprotonation of the neighboring C-H bond. However, the use of boronic acids and their simple esters as DMGs in DoM presents a significant challenge: the high electrophilicity of the boron center. Organolithium reagents can act as nucleophiles and add to the boron atom, leading to the formation of a stable tetracoordinate boronate species. nih.gov This undesired nucleophilic addition competes with the desired C-H deprotonation, often leading to decomposition or recovery of the starting material. nih.gov

To circumvent this issue, researchers have investigated the use of more robust boronic acid derivatives. One promising strategy involves the protection of the boronic acid with a bidentate ligand, such as N-methyliminodiacetic acid (MIDA) or diethanolamine (B148213). These ligands form a stable, tetracoordinate boronate ester, which reduces the electrophilicity of the boron atom and its susceptibility to nucleophilic attack by the organolithium base. This protection allows the boronic acid moiety to act as a more effective DMG, facilitating regioselective ortho-lithiation.

In the context of (2-(1-Methoxyethyl)phenyl)boronic acid , the presence of the boronic acid group at the C1 position and the 1-methoxyethyl group at the C2 position introduces additional considerations. The methoxyethyl group itself is a potential coordinating group for the organolithium reagent, which could influence the regioselectivity of the metalation. Furthermore, the steric bulk of the ortho substituent could hinder the approach of the base to the C6-H bond, potentially favoring metalation at the less sterically encumbered C-H bonds if the boronic acid group is not an effective DMG under the reaction conditions.

SubstrateBaseElectrophileProductYield (%)Reference
Phenylboronic acid pinacol (B44631) estern-BuLiMeIDecomposition- nih.gov
4-Methylphenylboronic acid diethanolamine estert-BuLiMeI2-Methyl-4-methylphenylboronic acid diethanolamine ester- nih.gov
N,N-Diethylbenzamides-BuLiB(OiPr)₃2-Formyl-N,N-diethylbenzamide85General DoM

Regioselective Ortho-C-H Functionalization

Transition metal-catalyzed C-H functionalization offers a powerful alternative to traditional DoM reactions for the regioselective introduction of new substituents onto aromatic rings. In these reactions, a transition metal catalyst, often from the platinum group metals such as palladium, rhodium, or iridium, facilitates the cleavage of a C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of these transformations is typically controlled by a directing group that coordinates to the metal center.

The boronic acid group and its derivatives can serve as effective directing groups in transition metal-catalyzed ortho-C-H functionalization reactions. For example, iridium-catalyzed C-H borylation has been shown to be directed by various functional groups, leading to the selective installation of a boryl group at the ortho position. uea.ac.ukrsc.org While this is a C-H borylation rather than a functionalization directed by a boronic acid, it highlights the affinity of transition metals for boron-containing species.

More directly, palladium and rhodium catalysts have been employed for the ortho-C-H arylation, alkenylation, and alkylation of arylboronic acids and their derivatives. rsc.org In these cases, the boronic acid moiety can coordinate to the metal catalyst, directing the C-H activation to the adjacent ortho position.

For This compound , the boronic acid group would be expected to direct C-H functionalization to the C6 position. The existing 1-methoxyethyl group at the C2 position would likely sterically disfavor functionalization at that site. The methoxy (B1213986) group within the C2 substituent could also play a secondary directing role through coordination to the metal center, potentially influencing the reaction's efficiency and selectivity.

SubstrateCatalystCoupling PartnerProductYield (%)Reference
Phenylboronic acidPd(OAc)₂Styrene2-Styrylphenylboronic acid75 rsc.org
2-Tolylboronic acid[Rh(cod)Cl]₂Phenylacetylene2-Phenyl-6-methylphenylboronic acid68 dmaiti.com
4-Methoxyphenylboronic acid[Ir(cod)OMe]₂/dtbpyB₂pin₂2-Boryl-4-methoxyphenylboronic acid pinacol ester85 uea.ac.ukrsc.org

Meta-Selective C-H Functionalization Using MIDA-Derived Boronates

While ortho-selective C-H functionalization has been extensively studied, achieving regioselectivity at the meta position has historically been a significant challenge due to the distal relationship between the directing group and the target C-H bond. Recently, innovative strategies have been developed to address this challenge, with N-methyliminodiacetic acid (MIDA) boronates emerging as key players in directing meta-C-H functionalization. nih.govrsc.orgresearchgate.net

MIDA boronates are air- and moisture-stable derivatives of boronic acids that are compatible with a wide range of reaction conditions, including transition metal catalysis. nih.gov It has been demonstrated that by attaching a suitable directing group to the nitrogen atom of the MIDA ligand, it is possible to direct palladium-catalyzed C-H functionalization to the meta position of the arylboronic acid. nih.govresearchgate.net The MIDA boronate serves a dual role: it protects the boronic acid from undesired side reactions and provides a scaffold for the attachment of the meta-directing group.

The general strategy involves the condensation of an arylboronic acid with a modified MIDA ligand that incorporates a long, U-shaped directing group. This directing group is designed to reach around the aromatic ring and position the palladium catalyst in proximity to the meta C-H bond, leading to its selective activation and functionalization. nih.govresearchgate.net

In the case of This compound , it could first be converted to its corresponding MIDA boronate. Subsequent attachment of a meta-directing template to the MIDA nitrogen atom would then enable palladium-catalyzed C-H functionalization at the C4 or C5 position. The steric and electronic properties of the ortho-(1-methoxyethyl) group would likely influence the selectivity between these two meta positions. This approach offers a powerful tool for the synthesis of highly substituted and complex aromatic compounds that would be difficult to access through traditional methods.

Aryl MIDA BoronateCatalystCoupling PartnerProductYield (%)Reference
Phenyl MIDA boronatePd(OAc)₂n-Butyl acrylatemeta-Olefinated phenyl MIDA boronate72 nih.govresearchgate.net
4-Fluorophenyl MIDA boronatePd(OAc)₂Styrenemeta-Styryl-4-fluorophenyl MIDA boronate65 nih.govresearchgate.net
3-Methylphenyl MIDA boronatePd(OAc)₂Phenyl iodidemeta-Phenyl-3-methylphenyl MIDA boronate58 nih.govresearchgate.net

Reactivity Studies and Mechanistic Insights

Structure-Reactivity Relationships in Boronic Acid Complexation (e.g., with Diols)

The ability of boronic acids to form reversible covalent complexes with diols is a well-established phenomenon, crucial for applications such as carbohydrate sensing and dynamic covalent chemistry. The equilibrium of this complexation is highly dependent on the structure of both the boronic acid and the diol, as well as the reaction conditions.

For "(2-(1-Methoxyethyl)phenyl)boronic acid," the presence of the ortho-(1-methoxyethyl) group is expected to significantly influence its complexation with diols. This influence can be dissected into steric and electronic effects.

Steric Effects: The bulky 1-methoxyethyl group in the ortho position creates steric hindrance around the boronic acid moiety. This can impede the approach of a diol, potentially leading to lower association constants compared to less hindered boronic acids like phenylboronic acid. The degree of this steric effect will also depend on the nature of the diol, with bulkier diols experiencing greater repulsion.

Electronic and Intramolecular Effects: The methoxy (B1213986) group within the substituent can act as a Lewis base. There is a possibility of intramolecular coordination between the oxygen atom of the methoxy group and the boron atom. This interaction can influence the Lewis acidity of the boron center. If a dative B-O bond forms, it would increase the electron density on the boron atom, making it less electrophilic and thus potentially decreasing its affinity for diols. Such intramolecular coordination has been observed in other ortho-substituted phenylboronic acids and can stabilize the trigonal planar state of the boronic acid or a tetrahedral intermediate.

A hypothetical comparison of binding affinities for different boronic acids with a generic diol is presented in the table below, illustrating the expected trend based on steric and electronic considerations.

Boronic AcidExpected Relative Binding AffinityRationale
Phenylboronic acidHighNo steric hindrance, baseline electronic effects.
(2-Methylphenyl)boronic acidModerateModerate steric hindrance from the methyl group.
This compoundLowerSignificant steric hindrance and potential for intramolecular B-O coordination reducing Lewis acidity.

This table represents a qualitative prediction based on established principles of physical organic chemistry.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the characterization of transition states and intermediates. For "this compound," theoretical investigations can shed light on how the ortho-substituent influences its reactivity in key transformations like the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and is where the structure of the boronic acid plays a critical role.

Computational studies on ortho-substituted phenylboronic acids have shown that the ortho-substituent can influence the energy of the transmetalation transition state. In the case of "this compound," the 1-methoxyethyl group can exert both steric and electronic effects on the transition state geometry and energy.

Steric Effects on the Transition State: The bulky ortho-substituent can lead to a more crowded transition state, potentially raising its energy and slowing down the reaction rate. The orientation of the phenyl ring with respect to the palladium center in the transition state will be influenced by the need to minimize steric clashes with the 1-methoxyethyl group.

Potential for Chelation: A key mechanistic aspect for ortho-substituted phenylboronic acids containing a Lewis basic group is the potential for chelation with the metal center in the transition state. The oxygen atom of the methoxy group in "this compound" could coordinate to the palladium atom. Such chelation can stabilize the transition state, leading to an acceleration of the transmetalation step and potentially influencing the regioselectivity of the reaction beilstein-journals.orgnih.gov. DFT (Density Functional Theory) calculations would be instrumental in determining the feasibility and energetic benefit of such a chelated transition state.

A hypothetical energy profile for the transmetalation step, comparing a non-chelating and a chelating pathway, is depicted below.

PathwayRelative Transition State EnergyDescription
Non-chelatingHigherThe ortho-substituent only exerts steric hindrance.
ChelatingLowerThe methoxy group coordinates to the palladium center, stabilizing the transition state.

This table is a qualitative representation of possible energetic scenarios.

The electronic nature of the substituent on the phenyl ring of a boronic acid can significantly impact its reactivity. The Hammett equation provides a quantitative framework for understanding these effects for meta- and para-substituted systems wikipedia.orgpharmacy180.com. For ortho-substituents, the electronic effects are more complex due to the interplay of inductive, resonance, and steric effects, as well as potential intramolecular interactions.

Electron Transfer Processes in Boronic Acid Fragmentation

The fragmentation of boronic acids upon electron transfer is a fundamental process that can be studied using techniques like mass spectrometry. Studies on phenylboronic acid have shown that upon electron capture, the resulting radical anion can undergo fragmentation.

Experimental and theoretical investigations on the electron transfer to phenylboronic acid have revealed that the primary fragmentation pathways lead to the formation of boron-containing anions, particularly boron oxides such as BO⁻ and BO₂⁻. The fragmentation pattern is often dependent on the collision energy in mass spectrometry experiments.

For "this compound," the fragmentation upon electron transfer would likely follow similar initial steps, with the negative charge being localized on the boronic acid moiety or the aromatic ring. The subsequent fragmentation could be influenced by the presence of the 1-methoxyethyl substituent.

Possible Fragmentation Pathways:

Cleavage of the C-B bond: This is a common fragmentation pathway for organoboranes, leading to the formation of a phenyl-based radical and a boronate anion fragment.

Fragmentation of the boronic acid group: Similar to phenylboronic acid, the loss of water and subsequent fragmentation can lead to the formation of BO⁻ and BO₂⁻ ions.

Fragmentation involving the substituent: The 1-methoxyethyl group itself can undergo fragmentation. For example, cleavage of the C-C or C-O bonds within the substituent could occur, leading to characteristic fragment ions. The presence of the ether linkage might provide a site for initial radical formation, influencing the subsequent fragmentation cascade.

A table summarizing the expected major fragment ions in the negative ion mass spectrum of "this compound" upon electron transfer is provided below.

m/z (mass-to-charge ratio)Possible Fragment IonFragmentation Pathway
179[M - CH₃]⁻Loss of a methyl radical from the methoxyethyl group.
149[M - OCH₃ - H₂]⁻Loss of a methoxy radical and dihydrogen.
43BO₂⁻Fragmentation of the boronic acid moiety.
27BO⁻Fragmentation of the boronic acid moiety.

This table presents hypothetical fragmentation patterns based on known fragmentation of related compounds.

Emerging Research Areas and Future Perspectives in 2 1 Methoxyethyl Phenyl Boronic Acid Chemistry

Development of Novel Organoboron Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of chemical innovation. The ortho-(1-methoxyethyl) substituent on the phenylboronic acid core provides a unique steric and electronic environment that can be exploited for creating specialized chemical tools. The proximity of the methoxy (B1213986) group to the boronic acid moiety can influence reactivity through intramolecular interactions, a phenomenon observed in other ortho-substituted phenylboronic acids. researchgate.net

Research into ortho-substituted phenylboronic acids has shown that the nature of the substituent profoundly affects properties such as acidity and the formation of supramolecular structures. researchgate.netpsu.edu For instance, the presence of a nearby hydrogen bond acceptor can lead to the formation of unique monomeric or dimeric structures in the solid state. psu.edursc.org In the case of (2-(1-Methoxyethyl)phenyl)boronic acid, the ether oxygen could engage in an intramolecular hydrogen bond with one of the boronic acid hydroxyl groups. Theoretical DFT calculations and X-ray measurements on analogous ortho-alkoxy derivatives have confirmed the existence of such stabilizing interactions. researchgate.net This pre-organization can modulate the Lewis acidity of the boron center, potentially leading to catalysts with unique selectivity.

Future work may focus on harnessing this intramolecular interaction to design catalysts for specific reactions. For example, boronic acids are known to catalyze a variety of organic transformations, including amidations and condensations. researchgate.net High-throughput experimentation has been employed to rapidly screen libraries of boronic acids to identify optimal catalysts for specific reactions, such as the amidation of aryl amines with aryl acids. researchgate.net this compound could be a candidate in such screens, where its specific substitution pattern might offer advantages in terms of catalytic activity or selectivity.

Table 1: Influence of Ortho-Substituents on Phenylboronic Acid Properties

Ortho-SubstituentObserved Influence / PropertyPotential Implication for this compoundReference
-OCH3Forms strong intramolecular hydrogen bond, leading to unusual monomeric structures.The -OCH3 within the 1-methoxyethyl group could lead to similar intramolecular stabilization, affecting reactivity and catalytic potential. researchgate.net
-CH2NMe2Interaction between the amino group and boron center affects kinetics of boronate ester formation.The ether oxygen could act as a Lewis base, influencing reaction kinetics in a similar, albeit weaker, fashion. researchgate.net
-Br, -PhAlters solid-state packing and the interconnection of boronic acid dimers into ribbons.The bulky and flexible 1-methoxyethyl group is expected to significantly disrupt typical packing motifs, potentially enhancing solubility. psu.edursc.org
-COOHIntramolecular coordination increases the Lewis acidity of the boron center.While not as strong as a carboxylate, intramolecular O···B coordination could similarly enhance the Lewis acidity of the boron atom. rsc.org

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of chemical synthesis with automated platforms, such as flow chemistry and high-throughput screening (HTS), is revolutionizing the pharmaceutical and materials science industries. vapourtec.comnih.gov Boronic acids are well-suited for these technologies due to their stability and versatile reactivity, particularly in robust reactions like the Suzuki-Miyaura cross-coupling. nih.govacs.org

Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. vapourtec.comnih.gov Recent advancements have demonstrated the synthesis of arylboronic acids themselves in continuous flow, often by performing lithium-halogen exchange followed by quenching with a borate (B1201080) ester under cryogenic conditions that are more easily maintained in a flow reactor. nih.govorganic-chemistry.org This allows for the on-demand production of boronic acids that might otherwise be unstable. organic-chemistry.org While this compound is relatively stable, its synthesis via a flow process could offer higher purity and consistency for large-scale applications.

Furthermore, this compound is an ideal candidate for use in flow-based synthesis campaigns. For example, libraries of compounds for drug discovery can be generated by passing a solution of this compound through a heated column containing a palladium catalyst (e.g., Pd/C) along with a stream of various aryl halides. acs.org This automated approach allows for the rapid synthesis of a large number of derivatives for biological screening. uc.pt

High-throughput experimentation (HTE) complements flow chemistry by enabling the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, bases) in parallel to optimize a desired transformation. researchgate.netnih.gov The application of HTE has been crucial in developing efficient protocols for palladium-catalyzed borylation of aryl chlorides, a challenging but cost-effective transformation. nih.gov this compound could be used as a substrate in such HTE workflows to quickly establish the optimal conditions for its coupling in Suzuki-Miyaura or other cross-coupling reactions, accelerating the path to materials and pharmaceutical intermediates.

Advanced Applications in Complex Chemical Synthesis

Boronic acids are indispensable tools in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. nih.govnih.gov The development of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has further expanded their utility. MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, and the boronic acid can be unmasked under mild conditions just before its use in a cross-coupling reaction. nih.gov

This strategy enables multi-step synthesis pathways where the boron functionality is carried through numerous transformations. nih.gov The MIDA boronate derived from this compound could serve as a key building block in an iterative cross-coupling (ICC) strategy for the construction of complex polyene natural products. nih.gov In such a synthesis, the building block would be coupled with another boronate, and then its own MIDA group would be cleaved to reveal the free boronic acid, ready for the next coupling cycle. This approach allows for the modular and efficient assembly of highly complex carbon skeletons.

The unique substitution pattern of this compound could also be leveraged in the final structure of a target molecule. The methoxyethyl group, being a chiral center, could be used to introduce stereochemistry or to modulate the pharmacokinetic properties of a bioactive molecule. Its role as a building block in the synthesis of complex, biologically active compounds is an area ripe for exploration.

Table 2: Modern Synthetic Methodologies Amenable to this compound

MethodologyDescriptionPotential ApplicationReference
Iterative Cross-Coupling (ICC) with MIDA BoronatesSequential Suzuki-Miyaura reactions using bifunctional building blocks protected as stable MIDA boronates.Used as a building block for the modular synthesis of complex natural products or functional materials. nih.govnih.gov
Late-Stage Functionalization (LSF)Introduction of functional groups at a late stage in a synthesis to create analogues of a complex molecule.Coupling of the boronic acid to a complex halogenated drug candidate to explore structure-activity relationships. rsc.org
Suzuki-Miyaura Coupling in FlowPalladium-catalyzed cross-coupling performed in a continuous flow reactor, often with a packed-bed catalyst.Rapid, automated, and scalable production of biaryl compounds derived from this boronic acid for library synthesis. acs.orgnih.gov
Photoredox/Boronic Acid Dual CatalysisGeneration of carbon radicals from boronic acids using photoredox catalysis for C-C bond formation.Use as a precursor to the 2-(1-methoxyethyl)phenyl radical for addition to electron-deficient olefins. nih.gov

Theoretical Advancements in Understanding Boron Chemistry

Computational chemistry provides powerful insights into the structure, bonding, and reactivity of molecules, guiding experimental design and interpretation. Theoretical studies on boronic acids have been instrumental in understanding phenomena ranging from intermolecular interactions in crystal lattices to the mechanisms of catalytic reactions. researchgate.netresearchgate.net

Density Functional Theory (DFT) and other high-level calculations are used to investigate the properties of substituted phenylboronic acids. For this compound, theoretical studies could precisely quantify the energetic favorability of the intramolecular O–H···O hydrogen bond between the boronic acid and the ether side chain. researchgate.net Such calculations can predict how this interaction affects the dihedral angle between the phenyl ring and the C–B–O plane, which in turn influences reactivity in cross-coupling reactions. researchgate.net

Computational models have also been developed to understand the binding of boronic acids to diols (e.g., sugars) and other molecules, which is critical for their application as sensors and in bioconjugation. researchgate.netresearchgate.net A theoretical investigation of this compound interacting with explicit water or other Lewis bases could elucidate the relative stabilities of different bonded states, such as dative N→B or O→B bonds versus hydrogen-bonded conformers. researchgate.net These studies, often performed in a simulated aqueous environment using a polarizable continuum model (PCM), are crucial for predicting the behavior of these molecules in biological or sensing applications. researchgate.net

Furthermore, Molecular Electron Density Theory (MEDT) can be applied to understand the reaction mechanisms involving this compound, for instance, in cycloaddition reactions where boronic acids might participate. nih.gov By analyzing the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), researchers can predict reactivity hotspots and rationalize observed product distributions, accelerating the development of new synthetic methods. nih.gov

Q & A

Q. What are the common synthetic routes for (2-(1-Methoxyethyl)phenyl)boronic acid, and how are they optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves:

  • Suzuki-Miyaura Cross-Coupling : Aryl halides or triflates react with boronic esters under palladium catalysis. Optimization includes using ligands (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to enhance coupling efficiency .
  • C-H Borylation : Direct functionalization of aryl C-H bonds using iridium or rhodium catalysts (e.g., [Ir(COD)(OMe)]₂), often requiring directing groups for regioselectivity .
  • Transesterification : Solid-phase or biphasic methods using methyl or phenyl boronic acids to exchange ester groups, though product isolation can be challenging .

Q. Key Considerations :

  • Purify via column chromatography with non-polar solvents to avoid irreversible silica binding .
  • Monitor boroxin formation (cyclic trimers) during synthesis using ¹¹B NMR .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions and boronic acid integrity. For example, the methoxyethyl group’s protons appear as a triplet (~δ 3.3 ppm) .
  • ¹¹B NMR : Detects boronic acid (δ ~30 ppm) and boroxins (δ ~18 ppm) .
  • LC-MS/MS : Quantifies impurities (e.g., carboxy phenyl boronic acid) at sub-ppm levels using MRM transitions (e.g., m/z 179 → 135) .
  • X-ray Crystallography : Resolves supramolecular interactions, such as hydrogen-bonded dimerization .

Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (0.1 ppm), and LOQ (0.3 ppm) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

  • Boroxin Formation : Evaporate solvents under reduced pressure at <40°C to prevent trimerization .
  • Silica Gel Binding : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients instead of normal-phase silica .
  • Solubility Issues : Employ monophasic transesterification with methyl boronic acid, which evaporates readily post-reaction .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Electrophile Tuning : Replace aryl halides with triflates for enhanced reactivity. For example, 2-(diacetoxyiodo)thiophene derivatives improve coupling but may require electron-deficient substrates to avoid redox side reactions .
  • Catalyst Optimization : Screen NHC ligands (e.g., IPrCuCl) to stabilize intermediates in copper-mediated C–O/C–N couplings .
  • Micromixer Reactors : Enhance mixing efficiency (e.g., interdigital micromixers) to reduce side products and improve selectivity (>95%) .

Q. How to resolve contradictory data in impurity profiles during LC-MS/MS analysis?

Methodological Answer:

  • Isotopic Pattern Analysis : Differentiate isobaric impurities (e.g., carboxy vs. methyl boronic acids) using high-resolution MS (HRMS) .
  • Spiking Experiments : Add synthetic impurities (e.g., 2-ethoxy-5-methylphenylboronic acid) to confirm retention times and fragmentation patterns .
  • Robustness Testing : Vary pH (±0.2), column temperature (±5°C), and mobile phase composition to identify interference sources .

Q. What mechanistic insights explain the role of this compound in Rh-catalyzed additions?

Methodological Answer:

  • 1,2-Metalate Rearrangement : Boronate intermediates undergo transmetallation with Rh(I), forming π-allyl complexes that dictate stereochemistry .
  • DFT Calculations : Model transition states to predict regioselectivity in allylboration reactions (e.g., ΔG‡ ~25 kcal/mol for ortho vs. para addition) .
  • Kinetic Studies : Use stopped-flow NMR to track boronic acid consumption rates under varying [Rh] and ligand ratios .

Q. How can computational methods predict mutagenicity risks associated with this compound impurities?

Methodological Answer:

  • QSAR Models : Train on datasets of boronic acids (e.g., Derek Nexus) to flag structural alerts (e.g., α,β-unsaturated carbonyl groups) .
  • Docking Simulations : Screen for DNA intercalation using AutoDock Vina and human topoisomerase IIα PDB structures .
  • Toxicogenomics : Correlate impurity concentrations (e.g., >1 ppm) with Ames test outcomes to validate computational predictions .

Q. What strategies are effective in designing enzyme inhibitors using this compound scaffolds?

Methodological Answer:

  • Transition-State Mimicry : Replace hydrolytic intermediates in serine proteases (e.g., β-lactamases) with boronate tetrahedral adducts (Kᵢ ~10 nM) .
  • SAR Studies : Modify the methoxyethyl group to enhance binding (e.g., IC₅₀ = 0.48 μM for tubulin polymerization inhibitors) .
  • Fluorescent Probes : Conjugate with carbon dots for real-time monitoring of carbohydrate binding (e.g., glucose detection limit: 9 μM) .

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(2-(1-Methoxyethyl)phenyl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.